molecular formula C21H25N7O3S3 B15110938 Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15110938
M. Wt: 519.7 g/mol
InChI Key: JVQNUGQMSOYADA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester, a triazole-thioether linkage, and a dimethylpyrimidinylthio-methyl group. Synthetically, analogous compounds are prepared via coupling reactions between carboxylate intermediates and amines, as demonstrated in related thiazole-carboxamide syntheses .

Properties

Molecular Formula

C21H25N7O3S3

Molecular Weight

519.7 g/mol

IUPAC Name

ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H25N7O3S3/c1-6-8-28-15(10-32-19-22-12(3)9-13(4)23-19)26-27-21(28)33-11-16(29)25-20-24-14(5)17(34-20)18(30)31-7-2/h6,9H,1,7-8,10-11H2,2-5H3,(H,24,25,29)

InChI Key

JVQNUGQMSOYADA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC(=CC(=N3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthesis typically begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through various chemical reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and pyrimidine rings.

    Reduction: Reduction reactions can occur at the double bonds in the prop-2-enyl group.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of saturated hydrocarbons.

Scientific Research Applications

Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate (): Replaces the thiazole core with a thiophene ring. Substitutes the prop-2-enyl group with a phenyl and pyridin-4-yl moiety on the triazole. The pyridine vs.
  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ():
    • Lacks the triazole-thioether and pyrimidinyl groups.
    • Simpler structure with a pyridine substituent, which may reduce steric hindrance but limit multi-target interactions .

Research Findings

  • Bioactivity: While specific data for the target compound are unavailable, structurally related thiazole-carboxamides exhibit IC50 values in the nanomolar range for kinase targets . The dimethylpyrimidinylthio group may enhance binding to ATP pockets due to its resemblance to purine bases.
  • Structure-Activity Relationships (SAR) :
    • The triazole-thioether linkage is critical for maintaining conformational rigidity, as evidenced by reduced activity in analogues lacking this group .
    • Prop-2-enyl substituents may enable covalent binding to cysteine residues, a feature absent in phenyl-substituted analogues .

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